An In-depth Technical Guide to the Chemical Properties of Thieno[3,2-b]pyridin-7-ol
An In-depth Technical Guide to the Chemical Properties of Thieno[3,2-b]pyridin-7-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thieno[3,2-b]pyridin-7-ol, a heterocyclic compound featuring a fused thieno-pyridine ring system, is a molecule of significant interest in medicinal chemistry and drug discovery. Its structural motif is recognized as a key pharmacophore in a variety of biologically active compounds. This technical guide provides a comprehensive overview of the known chemical properties of Thieno[3,2-b]pyridin-7-ol, including its physicochemical characteristics, spectral data, and reactivity. The document also outlines experimental protocols for key analytical techniques and explores the current understanding of the biological activities and potential mechanisms of action of related thienopyridine derivatives. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis, characterization, and application of this important class of compounds.
Physicochemical Properties
Thieno[3,2-b]pyridin-7-ol is a stable, crystalline solid at room temperature. Its core structure consists of a thiophene (B33073) ring fused to a pyridine (B92270) ring, with a hydroxyl group at the 7-position. This arrangement imparts a unique electronic distribution and chemical reactivity to the molecule. It is primarily utilized as a crucial intermediate in the synthesis of more complex pharmaceutical agents.[1][2][3]
Table 1: Physicochemical Data for Thieno[3,2-b]pyridin-7-ol
| Property | Value | Source |
| CAS Number | 107818-20-2 | --INVALID-LINK--, --INVALID-LINK--, --INVALID-LINK-- |
| Molecular Formula | C₇H₅NOS | --INVALID-LINK--, --INVALID-LINK--, --INVALID-LINK-- |
| Molecular Weight | 151.19 g/mol | --INVALID-LINK--, --INVALID-LINK--, --INVALID-LINK-- |
| Melting Point | 230-235 °C | --INVALID-LINK-- |
| Appearance | Crystalline solid | General knowledge |
| Solubility | Soluble in water | --INVALID-LINK-- |
| Density (Predicted) | 1.444 ± 0.06 g/cm³ | --INVALID-LINK-- |
| Boiling Point (Predicted) | 321.4 ± 22.0 °C | --INVALID-LINK-- |
| Flash Point (Predicted) | 119.9 °C | --INVALID-LINK-- |
Spectroscopic Data
2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The proton (¹H) and carbon-13 (¹³C) NMR spectra of Thieno[3,2-b]pyridin-7-ol would provide detailed information about the chemical environment of each atom in the molecule.
A study by Klemm et al. (1979) provides extensive ¹³C-NMR spectral data for the parent thieno[3,2-b]pyridine (B153574) and its monosubstituted derivatives, which can be used to predict the chemical shifts for Thieno[3,2-b]pyridin-7-ol.[4] The presence of the hydroxyl group at the 7-position is expected to significantly influence the chemical shifts of the adjacent carbon and hydrogen atoms.
2.2. Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of Thieno[3,2-b]pyridin-7-ol is expected to exhibit characteristic absorption bands for the O-H, C-H, C=C, C=N, and C-S bonds.
Table 2: Predicted IR Absorption Bands for Thieno[3,2-b]pyridin-7-ol
| Functional Group | Characteristic Absorption (cm⁻¹) |
| O-H stretch (hydroxyl) | 3200-3600 (broad) |
| C-H stretch (aromatic) | 3000-3100 |
| C=C and C=N stretch (aromatic rings) | 1400-1600 |
| C-O stretch (hydroxyl) | 1000-1260 |
| C-S stretch (thiophene ring) | 600-800 |
2.3. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For Thieno[3,2-b]pyridin-7-ol, the molecular ion peak (M⁺) would be observed at an m/z value corresponding to its molecular weight (151.19). The fragmentation pattern would provide further structural information.
Synthesis and Reactivity
The chemical reactivity of Thieno[3,2-b]pyridin-7-ol is dictated by the presence of the hydroxyl group and the aromatic ring system. The hydroxyl group can undergo typical reactions such as O-alkylation and O-acylation. The fused aromatic system is susceptible to electrophilic substitution reactions, with the positions of substitution being influenced by the directing effects of the sulfur and nitrogen heteroatoms and the hydroxyl group.
Biological Activity and Potential Applications
The thieno[3,2-b]pyridine scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities. These include potential applications as anticancer, anti-inflammatory, and antimicrobial agents.[1]
Derivatives of the thieno[3,2-b]pyridine core have been investigated as inhibitors of various enzymes, including protein kinases which are crucial targets in cancer therapy. For example, substituted 7-aminothieno[3,2-b]pyridines have been reported as inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2), a key player in angiogenesis.[5] Other derivatives have shown inhibitory activity against the non-receptor tyrosine kinase Src.[5]
While the specific biological activity and mechanism of action of Thieno[3,2-b]pyridin-7-ol have not been extensively studied, its role as a key intermediate suggests that it is a valuable starting point for the synthesis of novel therapeutic agents. The hydroxyl group at the 7-position provides a convenient handle for further chemical modification and the generation of compound libraries for biological screening.
Experimental Protocols
5.1. Melting Point Determination
This protocol describes a general method for determining the melting point of a crystalline solid like Thieno[3,2-b]pyridin-7-ol using a capillary melting point apparatus.
Materials:
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Thieno[3,2-b]pyridin-7-ol sample
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Capillary tubes (sealed at one end)
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Melting point apparatus
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Spatula
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Mortar and pestle (if sample is not a fine powder)
Procedure:
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Ensure the Thieno[3,2-b]pyridin-7-ol sample is dry and in the form of a fine powder. If necessary, gently grind the crystals in a mortar and pestle.
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Carefully tap the open end of a capillary tube into the powdered sample to introduce a small amount of the solid.
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Invert the capillary tube and gently tap the sealed end on a hard surface to pack the solid into the bottom. The packed sample height should be approximately 2-3 mm.
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Place the loaded capillary tube into the sample holder of the melting point apparatus.
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Set the heating rate of the apparatus. For a preliminary, rapid determination, a heating rate of 10-20 °C per minute can be used to find an approximate melting range.
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For an accurate determination, start heating at a moderate rate until the temperature is about 15-20 °C below the expected melting point. Then, reduce the heating rate to 1-2 °C per minute.
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Observe the sample through the magnifying lens. Record the temperature at which the first droplet of liquid appears (the onset of melting) and the temperature at which the last solid crystal disappears (the completion of melting). This range is the melting point of the sample.
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Allow the apparatus to cool before performing any subsequent measurements.
Visualizations
Diagram 1: General Synthesis Workflow for Thienopyridine Derivatives
A generalized workflow for the synthesis of biologically active thienopyridine derivatives.
